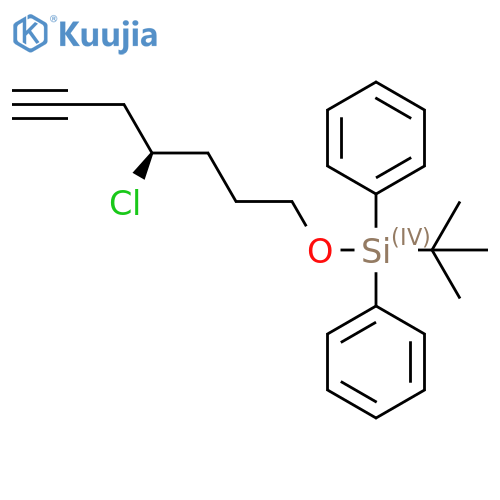Cas no 1191268-97-9 (1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene)

1191268-97-9 structure
商品名:1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene
CAS番号:1191268-97-9
MF:C23H29ClOSi
メガワット:385.014266729355
CID:5015351
1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene 化学的及び物理的性質
名前と識別子
-
- (R)-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne
- tert-butyl-[(4R)-4-chlorohept-6-ynoxy]-diphenylsilane
- (R)-tert-Butyl((4-chlorohept-6-yn-1-yl)oxy)diphenylsilane
- 1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene
-
- インチ: 1S/C23H29ClOSi/c1-5-13-20(24)14-12-19-25-26(23(2,3)4,21-15-8-6-9-16-21)22-17-10-7-11-18-22/h1,6-11,15-18,20H,12-14,19H2,2-4H3/t20-/m0/s1
- InChIKey: JZDIOEJLSJMTDN-FQEVSTJZSA-N
- ほほえんだ: Cl[C@@H](CC#C)CCCO[Si](C1C=CC=CC=1)(C1C=CC=CC=1)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 431
- トポロジー分子極性表面積: 9.2
1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C597495-10mg |
1,1'-[[[(4R)-4-Chloro-6-heptyn-1-yl]oxy](1,1-dimethylethyl)silylene]bis[benzene] |
1191268-97-9 | 10mg |
$1642.00 | 2023-05-18 | ||
| TRC | C597495-1mg |
1,1'-[[[(4R)-4-Chloro-6-heptyn-1-yl]oxy](1,1-dimethylethyl)silylene]bis[benzene] |
1191268-97-9 | 1mg |
$207.00 | 2023-05-18 |
1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1191268-97-9 (1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
